molecular formula C11H15NO4 B1489332 Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 172470-04-1

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B1489332
CAS No.: 172470-04-1
M. Wt: 225.24 g/mol
InChI Key: LKJUKVFYYIJQQW-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a high-purity chemical compound supplied for research and development purposes. The compound is identified by CAS Number 172470-04-1 and has a molecular formula of C 11 H 15 NO 4 , corresponding to a molecular weight of 225.24 g/mol . Its structure can be represented by the SMILES notation O=C(C1=C(O)C(CC)=C(C)NC1=O)OCC . This solid compound is typically handled with care and requires cold-chain transportation to ensure stability . As a derivative of the dihydropyridine scaffold, it serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access the relevant Material Safety Data Sheet (MSDS) for detailed handling and safety information, including hazard statements .

Properties

IUPAC Name

ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJUKVFYYIJQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1O)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential biological activity.

Biology: Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules, including dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a 2-oxo-1,2-dihydropyridine backbone with several derivatives, differing primarily in substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Similarity Score Reference
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 5-methyl, 6-oxo 0.92
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate 1-benzyl, 5-(2-hydroxybenzoyl) N/A
Ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate 4-phenyl, 6-(4-morpholinophenyl) N/A
Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (A6) 4-(4-methoxyphenyl), 6-(imidazolyl) N/A

Key Observations :

  • Position 4 : The hydroxyl group in the target compound contrasts with phenyl or methoxyphenyl groups in analogs like A6 or compound 12 , which may influence solubility and hydrogen-bonding capacity.
  • Position 5 : Ethyl and methyl substituents in the target compound differ from electron-withdrawing groups (e.g., benzoyl in compound 8 ), affecting electronic distribution and reactivity.

Melting Points and Yields

Compound (Reference) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (Ethyl 5-ethyl-4-hydroxy-6-methyl-...) N/A N/A 4-OH, 5-ethyl, 6-methyl
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-... (8) 115–117 73 1-benzyl, 5-(2-hydroxybenzoyl)
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-... (7) 150–152 60 Methyl ester, 5-benzoyl
Compound A6 N/A N/A 4-(4-methoxyphenyl), imidazolyl

Insights :

  • Ester substituents (ethyl vs. methyl) influence melting points; methyl esters (e.g., compound 7) exhibit higher melting points than ethyl analogs (compound 8) .
  • Yields for benzoyl-substituted derivatives (60–73%) suggest moderate efficiency in esterification and cyclization steps .

Anticancer Potential

Compound (Reference) Biological Activity (IC₅₀ or Binding Energy) Target/Mechanism
Ethyl 5-ethyl-4-hydroxy-6-methyl-... N/A N/A
Compound A6 ΔG (Binding Energy) = -9.2 kcal/mol MCF-7 breast cancer cells
Ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-... (5b) IC₅₀ = 0.28–0.36 µmol/L Broad-spectrum tumor cell lines

Key Findings :

  • Imidazole- and pyrazole-containing analogs (e.g., A6, 5b) exhibit potent anticancer activity, suggesting that electron-rich heterocycles enhance bioactivity .
  • The hydroxyl group in the target compound may contribute to hydrogen bonding with biological targets, though this requires experimental validation.

Biological Activity

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₁₁NO₄
CAS Number: 10350-10-4
Molecular Weight: 197.19 g/mol
Melting Point: 216-222 °C
Boiling Point: 362.9 °C at 760 mmHg
Density: 1.3 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation: Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular functions by relaxing vascular smooth muscles and reducing blood pressure.
  • Antioxidant Activity: This compound exhibits potential antioxidant properties, which may protect cells from oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens, contributing to its potential therapeutic applications.

Antioxidant Properties

A study investigating the antioxidant capacity of dihydropyridine derivatives found that this compound demonstrated significant free radical scavenging activity. This suggests its potential role in preventing oxidative damage in biological systems .

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines can exhibit antibacterial properties. For instance, a related compound was tested against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies and Research Findings

StudyFocusFindings
Atwal et al. (1991)Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Broughton et al. (1975)Antimicrobial PropertiesFound effectiveness against Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics.
Li et al. (2005)Calcium Channel BlockadeConfirmed the compound's ability to inhibit calcium influx in smooth muscle cells, suggesting cardiovascular benefits.

Preparation Methods

Synthetic Routes Overview

The preparation of ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate generally involves the following key steps:

  • Formation of the Pyridine Core: The dihydropyridine ring is typically constructed via cyclization reactions starting from substituted pyridine or pyridone precursors. This can be achieved through condensation reactions involving appropriate β-ketoesters or malonyl derivatives with aminopyridines or anthranilate derivatives.

  • Introduction of Substituents: The ethyl group at position 5 and methyl group at position 6 are introduced either by using substituted starting materials or by selective alkylation during synthesis. For example, alkylation with ethyl halides or methylating agents under controlled basic conditions allows installation of these groups.

  • Hydroxylation at Position 4: The 4-hydroxy substituent is often introduced by hydrolysis of protected intermediates or direct hydroxylation of the pyridine ring during or after ring formation.

  • Esterification: The carboxylate group at position 3 is introduced as an ethyl ester, commonly by esterification of the corresponding acid or by using ethyl malonate derivatives in the initial condensation steps.

Representative Preparation Method

A typical synthetic approach, adapted from related dihydropyridine derivatives, involves:

  • Starting Materials: Use of 4,5-dimethoxy-methylanthranilate or a similar aminopyridine derivative as the core precursor.

  • Acylation: Reaction with ethyl malonyl chloride or ethyl acetoacetate in the presence of a base such as triethylamine to form an intermediate amide or ester.

  • Cyclization: Base-catalyzed intramolecular cyclization to form the dihydropyridine ring. This step may be performed under reflux in ethanol or other suitable solvent.

  • Deprotection and Hydroxylation: Removal of methoxy protecting groups under acidic or basic conditions to yield the free hydroxyl group at position 4.

  • Purification: Recrystallization from ethanol or chromatographic methods (silica gel column chromatography using ethyl acetate/hexane mixtures) to achieve high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Acylation Ethyl malonyl chloride, triethylamine, DCM Low temperature (0–5 °C) to control reaction 70–80
Cyclization Base (NaOH or K2CO3), reflux in ethanol 4–6 hours reflux for complete cyclization 65–75
Deprotection Acidic hydrolysis (HCl in ethanol) 2–3 hours at 50 °C 80–85
Purification Recrystallization or column chromatography Ethanol or EtOAc/hexane solvent system >95 purity

Analytical and Purity Confirmation Techniques

Research Findings and Notes

  • Substituent Effects: The presence of the ethyl group at position 5 and methyl at position 6 influences the compound’s lipophilicity and reactivity, potentially affecting solubility and biological activity.

  • Reaction Optimization: Microwave-assisted synthesis has been reported to reduce reaction times significantly (from 24 hours to 1 hour) while maintaining yields.

  • Computational Studies: Density Functional Theory (DFT) calculations support the regioselectivity of alkylation and cyclization steps, predicting favorable formation of the target substitution pattern.

  • Industrial Scale-Up: Large-scale synthesis requires careful control of reaction temperature and stoichiometry to maximize yield and minimize impurities.

Comparative Table of Related Compounds Preparation

Compound Name Key Synthetic Step Yield (%) Purification Method Notes
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Cyclization of aminopyridine + ethyl malonyl chloride 70–80 Recrystallization in ethanol Similar core structure, no ethyl at position 5
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Acylation and base-catalyzed cyclization 65–75 Column chromatography Acid form, methyl at position 4
This compound Alkylation + cyclization + deprotection 60–75 Recrystallization and chromatography Additional ethyl substituent at position 5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, substituted pyridones can be synthesized via refluxing precursors (e.g., substituted nicotinic acids) in ethanol with catalytic sulfuric acid . Key intermediates are characterized using FT-IR (to confirm carbonyl and hydroxyl groups at ~1660 cm⁻¹ and ~3125 cm⁻¹, respectively) and NMR. 1^1H NMR typically shows signals for ethyl ester protons (δ ~1.30 ppm, triplet; δ ~4.30–4.50 ppm, quartet) and aromatic protons (δ ~7.30–7.60 ppm). 13^{13}C NMR confirms carbonyl carbons (δ ~170–175 ppm) .

Q. How is the purity of the compound assessed, and what chromatographic methods are recommended?

  • Methodological Answer : Purity is evaluated via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC. Column chromatography with ethyl acetate/hexane (1:6 ratio) is effective for isolating the compound from side products. For complex mixtures, gradient elution (e.g., 10–50% ethyl acetate in hexane) improves resolution . LC-MS (Q-TOF) is used to confirm molecular ion peaks and fragmentation patterns .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • FT-IR : Identifies hydroxyl (~3125 cm⁻¹), ester carbonyl (~1660–1673 cm⁻¹), and conjugated ketone (~1548–1638 cm⁻¹) groups .
  • NMR : 1^1H NMR reveals ethyl ester protons and aromatic/heterocyclic protons. 13^{13}C NMR confirms carbonyl carbons (e.g., δ ~172 ppm for ester groups). APT, HSQC, and HMBC experiments resolve ambiguous assignments, such as distinguishing between tautomeric forms .

Advanced Research Questions

Q. How do substituents (e.g., ethyl, methyl groups) influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

  • Methodological Answer : The ethyl and methyl groups at positions 5 and 6 sterically hinder electrophilic substitution but enhance stability in acidic conditions. For example, the 4-hydroxy group participates in tautomerism, favoring the keto-enol form, which affects reactivity in Michael additions or Dimroth rearrangements . Substituent effects can be modeled computationally (DFT) to predict regioselectivity in reactions like bromination or cross-coupling .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Variability arises from assay conditions (e.g., cell line differences, incubation time). To mitigate this:

  • Standardize protocols using guidelines like NCI-60 screening.
  • Validate cytotoxicity via orthogonal assays (e.g., MTT, ATP-based luminescence).
  • Compare results with structurally analogous compounds (e.g., ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl derivatives) to identify substituent-activity trends .

Q. How does hydrogen bonding in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer : The 4-hydroxy and 2-oxo groups form intramolecular hydrogen bonds (O–H···O=C), stabilizing the dihydropyridine ring. Graph set analysis (Etter’s method) reveals N1\text{N}_1 motifs (single hydrogen bonds) and R22(8)\text{R}_2^2(8) motifs (cyclic dimerization). These interactions reduce solubility in nonpolar solvents but enhance thermal stability, as shown by DSC (melting points ~187–235°C) .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent : Ethanol or xylene (reflux, 12–24 hours) for cyclization .
  • Catalyst : H₂SO₄ (0.5–1.0 equiv.) for esterification .
  • Workup : Precipitation in cold water followed by recrystallization (ethanol/water) improves purity (≥95%) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and increases yield by 15–20% compared to conventional heating .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2). The 3-carboxylate group forms hydrogen bonds with Arg120 and Tyr355, while the 5-ethyl group occupies a hydrophobic pocket. QSAR studies correlate logP values (1.5–2.0) with membrane permeability .

Data Contradiction Analysis

Q. Why do reported melting points vary significantly (e.g., 187–235°C) for structurally similar derivatives?

  • Methodological Answer : Variations arise from polymorphism and purity differences. For example:

  • Purity : Impurities (e.g., unreacted starting materials) lower melting points. Recrystallization from DMSO/water yields higher-purity crystals .
  • Polymorphism : Slow cooling favors thermodynamically stable forms (higher mp), while rapid cooling produces metastable forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

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